molecular formula C14H20N2O2 B2929217 N-(4-ethylphenyl)-2-morpholinoacetamide CAS No. 92374-33-9

N-(4-ethylphenyl)-2-morpholinoacetamide

Cat. No. B2929217
CAS RN: 92374-33-9
M. Wt: 248.326
InChI Key: XXXLFVKFLCUWJR-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in industry or research .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, molar mass, and spectral properties .

Scientific Research Applications

Antifungal and Antibacterial Properties

Compounds structurally related to N-(4-ethylphenyl)-2-morpholinoacetamide demonstrate significant antifungal activity. For instance, derivatives like 2-(2-oxo-morpholin-3-yl)-acetamide have shown fungicidal actions against Candida and Aspergillus species. The optimization of these derivatives for better plasmatic stability while maintaining their antifungal efficacy highlights their potential in treating fungal infections (Bardiot et al., 2015). Additionally, the synthesis and evaluation of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives have indicated antimicrobial and hemolytic activity, suggesting their utility in developing new antimicrobial agents with reduced toxicity (Gul et al., 2017).

Pharmaceutical Development and Analgesic Properties

The development of pharmaceuticals often investigates the analgesic and anti-inflammatory properties of novel compounds. Research into derivatives of N-(4-ethylphenyl)-2-morpholinoacetamide has led to findings that some possess significant analgesic activity. For instance, 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M73101) was found to exhibit potent analgesic and anti-inflammatory effects in experimental animal models, surpassing the efficacy of many traditional anti-inflammatory drugs (Sato et al., 1981). This highlights the potential of morpholinoacetamide derivatives in creating new analgesic and anti-inflammatory medications.

Novel Drug Candidates and Therapeutic Agents

Research into morpholinoacetamide derivatives has also led to the identification of potential candidates for the treatment of inflammatory diseases. The pharmacological and toxicological screening of novel benzimidazole-morpholine derivatives revealed compounds with promising inhibitory potential on enzymes like COX-1 and COX-2, suggesting their suitability as multi-action therapeutic agents (Can et al., 2017). Similarly, the synthesis and pharmacological evaluation of new chemical entities based on paracetamol and their ibuprofen conjugates, incorporating morpholine modifications, showed superior analgesic and anti-inflammatory activities, indicating the potential for developing advanced pain management solutions (Ahmadi et al., 2014).

Mechanism of Action

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Safety and Hazards

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Future Directions

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properties

IUPAC Name

N-(4-ethylphenyl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-12-3-5-13(6-4-12)15-14(17)11-16-7-9-18-10-8-16/h3-6H,2,7-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXLFVKFLCUWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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